Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-
Overview
Description
“Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is a chemical compound. Its formula is C6H6BrN . It is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The molecular weight of “Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is 172.023 .Scientific Research Applications
Environmental Impact and Degradation : A study by Manasfi et al. (2015) explored the degradation products of benzophenone-3, a compound structurally similar to benzenamine derivatives, in chlorinated seawater swimming pools. This research is significant for understanding the environmental impact and transformation pathways of related compounds in aquatic systems (Manasfi et al., 2015).
Electrophilic Substitution Reactions : The study of electrophilic substitution reactions on similar furan derivatives, as investigated by Horaguchi et al. (1980), contributes to the understanding of chemical reactivity and potential synthetic applications of benzenamine derivatives (Horaguchi et al., 1980).
Synthetic Applications in Organic Chemistry : Research by Singh et al. (1993) highlights the synthesis of fused thiazol-2(3H)-ones using bromo aromatic amines, demonstrating the utility of benzenamine derivatives in organic synthesis and pharmaceutical research (Singh et al., 1993).
Coordination and Supramolecular Chemistry : A study by Carter and Cahill (2015) discusses the synthesis of new compounds containing the UO2(2+) cation and bromo-substituted benzoic acid linkers. This work underscores the role of benzenamine derivatives in exploring molecular assembly and interactions in the field of inorganic chemistry (Carter & Cahill, 2015).
Antibacterial Activity : The synthesis and evaluation of new bromo-benzenamine derivatives for their antibacterial activity, as reported by Prasad et al. (2006), highlight the potential biomedical applications of these compounds (Prasad et al., 2006).
Photoconductive Properties : Research into the photoconductive properties of benzenamine derivatives, such as the study by Cao Xiao-dan (2003), suggests potential applications in photovoltaic and electronic materials (Cao Xiao-dan, 2003).
Photoluminescent Properties : Sukhikh et al. (2021) conducted a study on the photoluminescent properties of a benzothiadiazole derivative, revealing insights into the potential use of similar compounds in optoelectronics and photonics (Sukhikh et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
4-bromo-2-(oxolan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHDGYLTFWZXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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